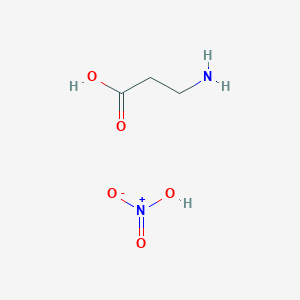
beta-Alanine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine nitrate is a useful research compound. Its molecular formula is C3H8N2O5 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Performance Enhancement
Research indicates that beta-alanine nitrate can significantly enhance athletic performance:
- Endurance Activities: Studies have shown improvements in time to exhaustion (TTE) and overall performance in endurance sports such as cycling and rowing when using this compound compared to placebo .
- High-Intensity Exercise: The combination has been effective in improving performance metrics in high-intensity interval training (HIIT) settings .
Case Studies
- Cycling Performance: A study involving trained cyclists demonstrated that supplementation with this compound resulted in a significant increase in average power output during 4-minute cycling trials compared to placebo groups .
- Rowing Trials: Another investigation found that rowers who supplemented with this compound improved their 2000-meter rowing times significantly compared to those who did not receive the supplement .
Data Summary Table
| Study | Participants | Supplementation | Key Findings |
|---|---|---|---|
| Bellinger et al. (2012) | 14 trained cyclists | Beta-Alanine + Sodium Bicarbonate | Increased average power output by 3.3% compared to baseline |
| Hobson et al. (2013) | 20 trained rowers | Beta-Alanine (6.4 g/d) | Improved 2000-m rowing performance by an average of 6.4 seconds |
| Painelli et al. (2013) | 16 swimmers | Beta-Alanine + Sodium Bicarbonate | Enhanced 100m and 200m swim times by approximately 2% |
Safety and Side Effects
Beta-alanine supplementation is generally considered safe for healthy individuals at recommended doses (4–6 g/day). The most common side effect reported is paraesthesia (tingling), which can be mitigated through divided dosing or sustained-release formulations .
Analyse Des Réactions Chimiques
Step 1: Acetylation of β-Alanine
-
β-Alanine reacts with acetic acid and diacetyl oxide (acetic anhydride) under controlled heating (30–90°C) to form N-acetyl-β-alanine (yield: 88%, purity: 98.65%) .
-
Reaction Conditions :
Parameter Range Temperature 30–90°C Molar Ratio (Anhydride:β-Alanine) 0.95–2:1 Solvent Acetic acid, acetone, or ethyl acetate
Step 2: Nitration with Nitric Acid
-
N-Acetyl-β-alanine is mixed with nitric acid (65% concentration) at 30–80°C to yield β-alanine nitrate (yield: 80%, purity: 98.70%) .
-
Key Variables :
Nitrosation Reactivity in Acidic Media
β-Alanine nitrate participates in nitrosation reactions under acidic conditions (pH 2.3–2.7), mimicking the gastric environment. This reaction generates nitrosamines, which are potentially carcinogenic .
Reaction Mechanism and Kinetics
Comparative Reactivity of Amino Acids
| Amino Acid Type | Relative Reactivity (k₃ × 10⁷ M⁻¹s⁻¹) |
|---|---|
| α-Amino acids (e.g., glycine) | 1.0–2.5 |
| β-Amino acids (e.g., β-alanine) | 0.5–1.2 |
| γ-Amino acids (e.g., GABA) | 0.1–0.3 |
Key Findings :
-
Reactivity decreases with distance between amino and carboxyl groups (α > β > γ) .
-
High nitrite intake amplifies nitrosation yield, posing health risks in hypochlorhydric conditions .
Metabolic Byproducts
While not a direct chemical reaction, β-alanine nitrate supplementation in humans elevates serum triglycerides (+18%), LDL cholesterol (+14%), and urea nitrogen (+22%) . These effects are attributed to metabolic processing rather than inherent compound instability .
Propriétés
Formule moléculaire |
C3H8N2O5 |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
3-aminopropanoic acid;nitric acid |
InChI |
InChI=1S/C3H7NO2.HNO3/c4-2-1-3(5)6;2-1(3)4/h1-2,4H2,(H,5,6);(H,2,3,4) |
Clé InChI |
GGGCYYSTDKXIBS-UHFFFAOYSA-N |
SMILES |
C(CN)C(=O)O.[N+](=O)(O)[O-] |
SMILES canonique |
C(CN)C(=O)O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













